A-802715
Overview
Description
A 802715 is a novel methylxanthine derivative. It is known for its ability to decrease the endogenous formation and blood levels of pro-inflammatory substances while increasing the formation and blood levels of anti-inflammatory substances such as interleukin 10 receptor and tumor necrosis factor receptor . This compound has shown significant potential in scientific research, particularly in the fields of immunology and oncology.
Preparation Methods
The synthesis of A 802715 involves several steps, starting with the preparation of the methylxanthine core structure. The synthetic route typically includes the following steps:
Formation of the Methylxanthine Core: The core structure is synthesized through a series of reactions involving the condensation of appropriate precursors.
Functionalization: The core structure is then functionalized to introduce the desired substituents, such as the hydroxy and methyl groups.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
A 802715 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions can be used to replace specific substituents with other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
A 802715 has a wide range of scientific research applications, including:
Mechanism of Action
A 802715 exerts its effects through several mechanisms:
Tumor Necrosis Factor Inhibition: It inhibits tumor necrosis factor, a key pro-inflammatory cytokine involved in various inflammatory and immune responses.
T Lymphocyte Inhibition: The compound also inhibits T lymphocytes, which play a crucial role in the immune response.
Cell Cycle Modulation: A 802715 enhances the suppression of S-phase entry and prolongs the G2/M block, depending on the p53 status of the cell line.
Comparison with Similar Compounds
A 802715 is unique compared to other methylxanthine derivatives due to its specific effects on pro-inflammatory and anti-inflammatory substances. Similar compounds include:
Pentoxifylline: Another methylxanthine derivative with immunomodulatory effects.
Propentofylline: Known for its neuroprotective and anti-inflammatory properties.
Caffeine: A well-known methylxanthine with stimulant effects and some anti-inflammatory properties.
A 802715 stands out due to its higher toxicity and specific modulation of immune responses, making it a valuable compound for research in immunology and oncology .
Properties
IUPAC Name |
1-(5-hydroxy-5-methylhexyl)-3-methyl-7-propylpurine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O3/c1-5-9-19-11-17-13-12(19)14(21)20(15(22)18(13)4)10-7-6-8-16(2,3)23/h11,23H,5-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKAARSDXHSHSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCC(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80148237 | |
Record name | A 802715 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80148237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107767-58-8 | |
Record name | A 802715 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107767588 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | A 802715 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80148237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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